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Compound of Interest |

Compound Name: isonicotinamide
CAS No.: 178183-25-0
Cat. No.: B1149647
. J

Executive Summary & Physicochemical Profile

Isonicotinamide (INA) is a structural isomer of nicotinamide (Vitamin B3) and a critical co-
former in pharmaceutical crystal engineering.[1] Its utility stems from its dual-functionality: a
pyridine ring capable of proton acceptance and an amide group capable of robust hydrogen
bonding.[1][2]

Understanding the ionization behavior of INA is not merely an academic exercise; it is the
gatekeeper for predicting salt vs. cocrystal formation, solubility modulation, and polymorph
stability in drug development.

Core Physicochemical Data
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Parameter Value Condition/Notes

Pyridine Nitrogen (

Primary pKa (Basic) 3.61+£0.05
)
o Amide Nitrogen deprotonation
Secondary pKa (Acidic) >14 ) ) )
(theoretical, non-physiological)
) Amide Oxygen protonation
Secondary pKa (Basic) ~-1.0t0-2.0 o N
(superacidic conditions only)
LogP -0.3 Hydrophilic
Water Solubility ~191 g/L At 25°C
] ] High lattice energy due to H-
Melting Point 155-157°C

bond network

Mechanism of lonization

To manipulate INA in formulation, one must understand where and why it ionizes.

The Protonation Site Competition

INA possesses two potential basic sites: the Pyridine Nitrogen (

) and the Amide Nitrogen (

).

» Pyridine Nitrogen (
): The lone pair on the pyridine nitrogen is in an
orbital, orthogonal to the

-system. It is not involved in aromatic resonance, making it highly available for protonation.
This is the thermodynamically favored site (

)-
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e Amide Group: The lone pair on the amide nitrogen is heavily delocalized into the carbonyl
group (resonance stabilization). Protonating this nitrogen would disrupt the partial double
bond character, which is energetically unfavorable. Therefore, amides are neutral at
physiological pH.

Resonance & Inductive Effects
The electron-withdrawing nature of the amide group at the para position (4-position) decreases

the electron density on the pyridine ring compared to unsubstituted pyridine (

). This inductive withdrawal lowers the basicity of INA to 3.61, making it a weaker base than
pyridine but stronger than many other electron-deficient heterocycles.

lonization Pathway Diagram

The following diagram illustrates the equilibrium species and the structural logic driving
protonation.

Neutral Isonicotinamide
(Predominant at pH > 3.6)
Pyridine N: Free Lone Pair

+ H+ (pK$~3.6)
Pyridinium Cation
(Predominant at pH < 3.6)
Pyridine N: Protonated

+ H+ (pKa < 0)

O-Protonated Amide
(Superacidic pH < 0)
Unstable in Pharma

Click to download full resolution via product page

Caption: The primary ionization equilibrium occurs at the pyridine nitrogen. The amide group
remains neutral under standard pharmaceutical processing conditions.

Experimental Determination Protocols
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Accurate pKa determination is essential for validating INA batches or derivatives. Below are
two field-proven methodologies.

Protocol A: Potentiometric Titration (The Gold Standard)

Scope: Best for aqueous solubility > 10 mM. Principle: Measures the change in pH upon
addition of titrant (HCI or NaOH) to determine the inflection point of the buffer capacity.

Preparation: Dissolve 20 mg of pure INA in 50 mL of degassed, carbonate-free water
(approx. 3 mM concentration).

« lonic Strength Adjustment: Add KCI to maintain ionic strength at

(mimicking physiological conditions).
 Acidification: Lower pH to ~2.0 using 0.1 M HCI to ensure full protonation of the pyridine ring.
« Titration: Titrate with 0.1 M standardized NaOH under nitrogen atmosphere (to prevent

absorption).

o Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-
equivalence point (where

). Use the Bjerrum method or Gran plot for precise calculation.

Protocol B: UV-Vis Spectrophotometry

Scope: Best for low solubility or confirming values derived from potentiometry. Principle:
Exploits the bathochromic shift (red shift) in

upon protonation of the pyridine ring.

o Buffer Setup: Prepare a series of buffers ranging from pH 1.5 to 6.0 (0.5 unit intervals).

o Sample Prep: Prepare a stock solution of INA in methanol, then dilute into each buffer to a
final concentration of
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e Scanning: Record UV spectra (200-350 nm).
o Neutral
1 ~262 nm
o Protonated
: Shifts slightly (typically ~265-270 nm with intensity change).

» Calculation: Plot Absorbance at a specific wavelength (where difference is maximal) vs. pH.
Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

Pharmaceutical Applications: The Rule

In drug development, INA is rarely the API (Active Pharmaceutical Ingredient) but frequently the
co-former in cocrystals. The pKa value of 3.61 is the critical variable in the "

Rule" used to predict whether a salt or cocrystal will form.

The Rule
o If

: Proton transfer is complete. Salt forms.[3]

o If

: No proton transfer. Cocrystal forms.[2][3][4][5]

o If

: The "Grey Zone." Mixed ionization states or continuum behavior (salt-cocrystal hybrids) are
possible.[6]

Since INA is a weak base (

), it forms cocrystals with carboxylic acid drugs (like Ibuprofen,

) because:
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Since
, the proton remains on the drug, and the interaction is a neutral hydrogen bond (
), resulting in a cocrystal.

Decision Logic for Formulation

Select Acidic API
(e.g., Ibuprofen, Diclofenac)

l

Calculate u0394pKa
(3.61 - API pKa)

:

u0394pKa <0

Result: Cocrystal Result: Salt Result: Grev Zone
(Neutral H-Bonding) (lonic Interaction) ' y
nt T

u0394pKa > 3.75 0 < u0394pKa < 3.75

Target: Solubility Enhanceme arget: Dissolution Rate (PrEelsE Uinstilels)

Click to download full resolution via product page
Caption: Workflow for predicting solid-state outcomes using INA as a co-former.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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